
3-(benzylthio)-4-ethyl-5-(2-fluorophenyl)-4H-1,2,4-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(benzylthio)-4-ethyl-5-(2-fluorophenyl)-4H-1,2,4-triazole is a compound that belongs to the class of triazole derivatives. It has gained significant attention in scientific research due to its potential in various fields.
Mecanismo De Acción
The mechanism of action of 3-(benzylthio)-4-ethyl-5-(2-fluorophenyl)-4H-1,2,4-triazole varies depending on the application. In cancer treatment, it induces apoptosis by activating the caspase pathway and suppressing the PI3K/Akt/mTOR pathway. In bacterial and fungal infections, it inhibits the synthesis of DNA and RNA by inhibiting the activity of enzymes involved in the process. In neurological disorders, it reduces oxidative stress and inflammation by modulating the activity of various enzymes and signaling pathways.
Biochemical and Physiological Effects:
3-(benzylthio)-4-ethyl-5-(2-fluorophenyl)-4H-1,2,4-triazole has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of reactive oxygen species and pro-inflammatory cytokines in cells, which contributes to its neuroprotective and anti-inflammatory properties. It has also been found to inhibit the activity of various enzymes involved in the synthesis of DNA and RNA, which contributes to its antimicrobial activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-(benzylthio)-4-ethyl-5-(2-fluorophenyl)-4H-1,2,4-triazole in lab experiments is its potent activity against cancer cells, bacteria, and fungi. It can be used as a positive control in assays to test the efficacy of other compounds. However, one of the limitations of using 3-(benzylthio)-4-ethyl-5-(2-fluorophenyl)-4H-1,2,4-triazole is its potential toxicity. It is important to use appropriate safety measures and follow ethical guidelines when conducting experiments involving this compound.
Direcciones Futuras
There are several future directions for the research on 3-(benzylthio)-4-ethyl-5-(2-fluorophenyl)-4H-1,2,4-triazole. One of the directions is to investigate its potential in combination therapy with other compounds to enhance its efficacy and reduce toxicity. Another direction is to explore its potential in the treatment of other diseases, such as viral infections and autoimmune disorders. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound in different applications and to optimize its synthesis method for better yields and purity.
In conclusion, 3-(benzylthio)-4-ethyl-5-(2-fluorophenyl)-4H-1,2,4-triazole is a compound with promising potential in various fields of scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully explore the potential of this compound and its applications in different fields.
Métodos De Síntesis
The synthesis of 3-(benzylthio)-4-ethyl-5-(2-fluorophenyl)-4H-1,2,4-triazole involves the reaction of 2-fluorobenzaldehyde, ethyl acetoacetate, and thiosemicarbazide in the presence of a catalyst. The reaction takes place in a solvent under reflux conditions, and the product is obtained after purification.
Aplicaciones Científicas De Investigación
3-(benzylthio)-4-ethyl-5-(2-fluorophenyl)-4H-1,2,4-triazole has been extensively researched for its potential in various fields. It has shown promising results in the treatment of cancer, bacterial and fungal infections, and neurological disorders. In cancer treatment, it has been found to inhibit the growth of cancer cells by inducing apoptosis and suppressing angiogenesis. In bacterial and fungal infections, it has shown potent antimicrobial activity by inhibiting the growth of bacteria and fungi. In neurological disorders, it has been found to possess neuroprotective properties by reducing oxidative stress and inflammation.
Propiedades
IUPAC Name |
3-benzylsulfanyl-4-ethyl-5-(2-fluorophenyl)-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN3S/c1-2-21-16(14-10-6-7-11-15(14)18)19-20-17(21)22-12-13-8-4-3-5-9-13/h3-11H,2,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOSNPZTVXMMRRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC2=CC=CC=C2)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Benzylsulfanyl-4-ethyl-5-(2-fluorophenyl)-1,2,4-triazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N,N-diethyl-4-[(phenylsulfonyl)amino]benzamide](/img/structure/B5728291.png)
![N-[2-(2-furyl)-1-(1-piperidinylcarbonyl)vinyl]-2-thiophenecarboxamide](/img/structure/B5728307.png)
![N-[2-(4-morpholinyl)-2-oxoethyl]-N-(3-nitrophenyl)methanesulfonamide](/img/structure/B5728312.png)
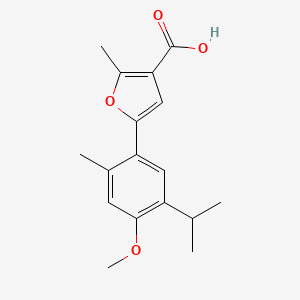
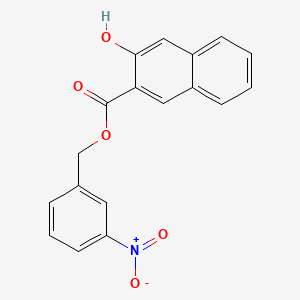
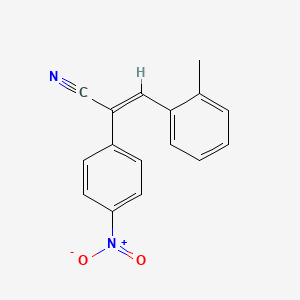
![2-methoxy-N-{2-[(3-methylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5728327.png)
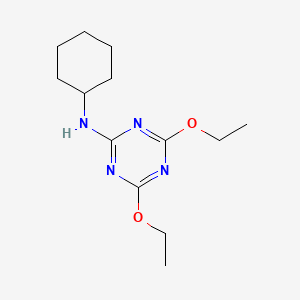
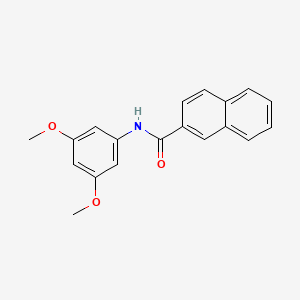
![N,N-diethyl-4-[(4-phenyl-1-piperazinyl)methyl]aniline](/img/structure/B5728335.png)
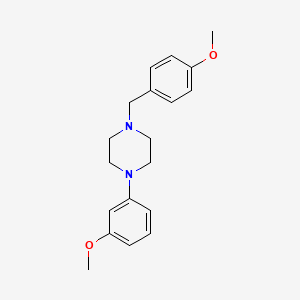
![6-chloro-5-methyl-2-(2-phenylethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5728359.png)
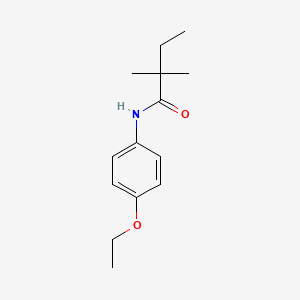
![2-[(2-quinolinylthio)methyl]benzonitrile](/img/structure/B5728375.png)